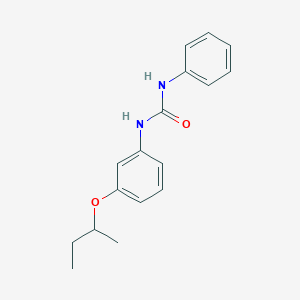

![molecular formula C17H17NO2 B268321 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268321.png)

3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide, also known as Fluridone, is a synthetic herbicide that has been extensively used in agriculture for weed control. It is a potent inhibitor of photosynthesis, which makes it an effective herbicide. Fluridone belongs to the family of diphenyl ethers and has a molecular weight of 313.4 g/mol.

Mechanism of Action

3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide inhibits the synthesis of carotenoids, which are essential pigments for photosynthesis. It binds to the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. This leads to a decrease in the concentration of carotenoids, which results in a decrease in photosynthetic activity. The inhibition of photosynthesis leads to the death of the plant.

Biochemical and Physiological Effects:

3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to have minimal toxicity to humans and animals. It is rapidly metabolized in the body, and its metabolites are excreted in the urine. 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to have no significant effects on the reproductive system, nervous system, or immune system. However, it can cause skin irritation and eye irritation.

Advantages and Limitations for Lab Experiments

3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is widely used in laboratory experiments to study the effects of photosynthesis inhibition on plants. It is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the mechanism of photosynthesis. However, it is important to note that 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide can also affect other metabolic pathways in plants, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. One area of research is the development of new herbicides that are more effective and less toxic than 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. Another area of research is the study of the effects of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide on non-target organisms, such as aquatic animals and insects. Finally, there is a need for the development of new methods for the detection of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide in the environment, as it can persist in the soil and water for long periods of time.

Synthesis Methods

3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is synthesized by reacting 3-nitrobenzoyl chloride with 2-methyl-2-propen-1-ol in the presence of a base. The resulting intermediate is then reacted with aniline to produce 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. The overall reaction scheme is shown below:

Scientific Research Applications

3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been extensively studied for its herbicidal properties. It is used to control aquatic weeds, submerged weeds, and emergent weeds. It is also used in agriculture to control weeds in rice paddies, sugarcane fields, and other crops. 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to be effective against a wide range of weeds, including duckweed, water hyacinth, and hydrilla.

properties

Product Name |

3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

3-(2-methylprop-2-enoxy)-N-phenylbenzamide |

InChI |

InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-6-7-14(11-16)17(19)18-15-8-4-3-5-9-15/h3-11H,1,12H2,2H3,(H,18,19) |

InChI Key |

ZBEPBXQKXMURPT-UHFFFAOYSA-N |

SMILES |

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

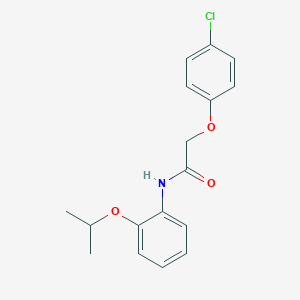

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)

![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)

![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)

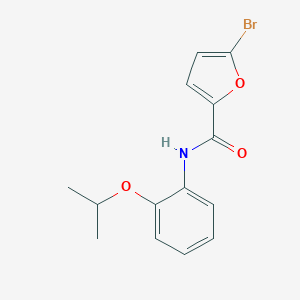

![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

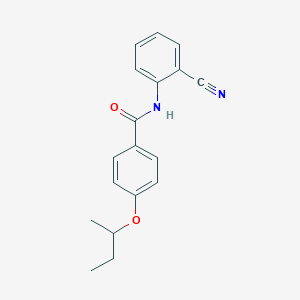

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)

![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)